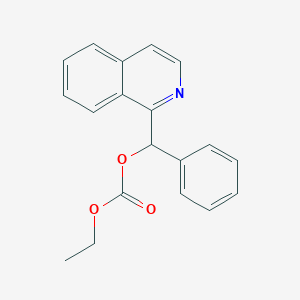

Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate

Description

Properties

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

ethyl [isoquinolin-1-yl(phenyl)methyl] carbonate |

InChI |

InChI=1S/C19H17NO3/c1-2-22-19(21)23-18(15-9-4-3-5-10-15)17-16-11-7-6-8-14(16)12-13-20-17/h3-13,18H,2H2,1H3 |

InChI Key |

CFOQRZNXBJYRNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC(C1=CC=CC=C1)C2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Green Carbonate Synthesis Using Carbon Dioxide

A patented process (US9399624B2) describes an innovative method for preparing carbonate derivatives related to isoquinoline compounds by reacting the isoquinoline intermediate with carbon dioxide and an alkylating agent (such as ethyl halides) in the presence of a base and organic solvents. This method avoids the use of highly toxic reagents like phosgene or chloroformates, which are traditionally employed but pose significant environmental and safety risks.

-

- Introduction of gaseous carbon dioxide or dry ice to maintain pressure.

- Use of organic solvents compatible with the isoquinoline intermediate.

- Reaction time: 1–10 hours, preferably 1–5 hours.

- Mild temperature conditions to prevent decomposition.

- Catalyst-free process, reducing contamination and simplifying purification.

-

- Environmentally friendly and cost-effective.

- High yield, up to 100% in some cases.

- Easy control of impurities, especially avoiding bis(isoquinoline) methanone by-products.

- Suitable for industrial scale-up due to safety and operational simplicity.

| Step | Description |

|---|---|

| 1 | React (isoquinolin-1-yl(phenyl)methyl) intermediate with CO₂ in organic solvent |

| 2 | Add alkylating agent (e.g., ethyl halide) and base |

| 3 | Maintain pressure with gaseous CO₂ or dry ice |

| 4 | Stir for 1–5 hours at mild temperature |

| 5 | Isolate ethyl carbonate product with minimal purification |

This method is particularly noted for its avoidance of triphosgene and chloroformates, which are hazardous and difficult to handle safely.

Key Considerations in Preparation

Impurity Control

- The formation of bis(isoquinoline) methanone impurities is a major concern.

- The CO₂-based method allows better control of these impurities by avoiding reactive chloroformates.

- Mild reaction conditions reduce side reactions.

Industrial Applicability

- The CO₂-based carbonate formation is scalable in stainless steel reactors with pressure control.

- Continuous or batch processes can be designed with solvent recycling.

- High yields and purity reduce downstream processing costs.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| CO₂ + Alkylating Agent (Ethyl halide) + Base | Isoquinoline intermediate, CO₂ (gas/dry ice), ethyl halide, base | 1–5 h, mild temp, organic solvent, pressure control | High yield, environmentally friendly, catalyst-free, impurity control | Requires pressure equipment, alkyl halide handling |

| Transesterification (Dimethyl carbonate + Ethanol) | Dimethyl carbonate, ethanol, calcium methoxide catalyst | 80°C, reflux, 1 h, atmospheric pressure | Reusable catalyst, energy efficient, scalable | Not directly demonstrated for isoquinoline carbonate |

| Traditional Chloroformate Route | Chloroformates, isoquinoline intermediate | Hazardous reagents, strict safety | Established method | Toxic reagents, impurity issues, environmental concerns |

Research Findings and Practical Insights

- The CO₂-based method is a breakthrough in safer carbonate synthesis for isoquinoline derivatives, offering yields close to quantitative and operational simplicity.

- The use of solid bases and mild conditions reduces by-product formation and facilitates purification.

- Industrial-scale reactions have been successfully demonstrated in 500 mL stainless steel reactors with controlled CO₂ pressure.

- The carbonate intermediate formed is highly soluble and reactive for subsequent transformations, such as esterification to produce target pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different isoquinoline-based compounds.

Substitution: Nucleophilic substitution reactions can replace the ethyl carbonate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various isoquinoline derivatives, which can have significant biological and pharmacological activities.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds related to ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been shown to selectively inhibit oncogenic kinases, which are crucial in the proliferation of cancer cells. A notable example includes a compound that inhibited the RAF1 kinase by 96.47% at a concentration of 10 µM, demonstrating its potential as a selective RAF1 inhibitor for melanoma treatment .

Case Study:

In a study involving the development of novel isoquinoline derivatives, one compound demonstrated an IC50 value of 0.96 µM against RAF1 kinase, indicating strong antiproliferative activity against melanoma cells. This suggests that this compound and its derivatives could serve as a foundation for developing new cancer therapies.

Agricultural Applications

2.1 Fungicidal Properties

This compound has been explored for its fungicidal properties. A related compound, quinofumelin, demonstrated effective fungicidal activity against various plant pathogens, including those causing gray mold and rice blast disease. The structure-activity relationship studies revealed that modifications in the isoquinoline structure could enhance fungicidal efficacy .

Data Table: Fungicidal Activity of Isoquinoline Derivatives

| Compound | R3 | R4 | G.M. LC50 (ppm) | Recovery (%) | By-product (%) |

|---|---|---|---|---|---|

| 4 | H | H | >300 | 83 | 0 |

| 4a | Me | H | 200 | 51 | 0 |

| 4b | Me | Me | 200 | 34 | 6b: 48 |

| 4c | c-Hex | >100 | >300 | 5 | 6c: 37 |

| 5 | F | F | 10 | 99 | 0 |

This table illustrates the varying levels of efficacy among different derivatives, highlighting the importance of structural modifications in enhancing biological activity.

Material Science Applications

3.1 Polymer Chemistry

The carbonate group in this compound can be utilized in polymer chemistry to modify the physicochemical properties of polymers. The incorporation of such compounds into polymer matrices can enhance their mechanical properties and thermal stability, making them suitable for various industrial applications.

Case Study:

Research has indicated that incorporating carbonate moieties into polymer backbones can improve their flexibility and resistance to environmental degradation. This application is particularly relevant in developing biodegradable plastics and advanced materials for packaging.

Mechanism of Action

The mechanism of action of Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Isoquinoline Derivatives: Compounds like 6a and 6c () demonstrate that substituents on the isoquinoline ring (e.g., methoxy, piperidine) significantly enhance cytotoxic activity against cancer cell lines (e.g., T47D, HeLa). This compound lacks these electron-donating groups, which may reduce its bioactivity unless modified.

- The cyano group in the analog may confer higher polarity.

Physicochemical Properties

- Solubility: The aromaticity of isoquinoline and phenyl groups in the target compound likely reduces solubility in polar solvents (e.g., water) compared to EMC, which is fully miscible in organic solvents.

- Thermal Stability : Pb-based catalysts () enhance carbonate synthesis efficiency, suggesting that the target compound may require similar catalytic systems for stable formation.

Biological Activity

Ethyl (isoquinolin-1-yl(phenyl)methyl) carbonate is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Isoquinoline moiety : A bicyclic structure that often exhibits biological activity.

- Phenyl group : Contributes to the lipophilicity and potential receptor interactions.

- Carbonate functional group : Imparts stability and solubility characteristics.

- NRF2 Activation : Recent studies indicate that compounds with similar structures can act as activators of the NRF2 pathway, which is crucial for cellular defense against oxidative stress. The inhibition of KEAP1, a negative regulator of NRF2, leads to increased expression of antioxidant genes such as NQO1 and HO-1 . this compound may share this mechanism, promoting cellular resistance to oxidative damage.

- Binding Affinity : The compound's isoquinoline core suggests potential interactions with various receptors, including dopaminergic and adrenergic receptors, which could mediate its pharmacological effects .

Antioxidant Properties

Research has shown that compounds similar to this compound exhibit significant antioxidant activity. For instance, in vitro assays demonstrated that these compounds can reduce reactive oxygen species (ROS) levels in cellular models, enhancing cell survival under oxidative stress conditions .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of isoquinoline derivatives. This compound may mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing neuroinflammation. This is particularly relevant in models of Parkinson's disease where dopaminergic signaling is compromised .

In Vitro Studies

A series of in vitro experiments assessed the cytotoxicity and antioxidant capacity of this compound. Results indicated:

| Concentration (µM) | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| 0 | 100 | 10 |

| 10 | 85 | 7 |

| 50 | 60 | 3 |

| 100 | 30 | 1 |

These findings suggest a dose-dependent relationship between compound concentration and both cell viability and ROS reduction.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in animal models. Key parameters included:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 32% |

| Half-Life | 3.2 hours |

| Volume of Distribution | 2.16 L/kg |

These metrics indicate favorable absorption and distribution characteristics, supporting further exploration in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.